molecular formula C10H18O3 B1396085 1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one CAS No. 1263366-01-3

1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one

Cat. No. B1396085
CAS RN: 1263366-01-3
M. Wt: 186.25 g/mol
InChI Key: LTSJHTNONJUKJT-UHFFFAOYSA-N
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Description

1,3-Dioxolanes are a type of acetal and are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols . They represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .


Synthesis Analysis

1,3-Dioxolanes can be synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 .


Molecular Structure Analysis

The molecular structure of 1,3-dioxolanes can be analyzed using various spectroscopic techniques. For example, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The reactivity of 1,3-dioxolanes allows them to be used as building blocks in fine organic synthesis . They can undergo various chemical reactions, including oxidation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolanes can be determined using various analytical techniques. For example, the molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Fluorescent Probes for Cysteine Detection

This compound is used as a reactant in the preparation of a ratiometric fluorescent probe that can specifically detect cysteine over other similar compounds like homocysteine and glutathione. This application is crucial in biochemical research where precise detection and quantification of amino acids are required .

Synthesis of KN-93 Inhibitors

It serves as a reactant for microwave-assisted synthesis of KN-93, which acts as an inhibitor of calmodulin kinase II. This is significant in the field of pharmacology and biochemistry for the development of therapeutic agents .

Spirobenzofuran Piperidines Synthesis

The compound is involved in the synthesis of fluorinated spirobenzofuran piperidines, which are recognized as s1 receptor ligands. These ligands have potential applications in neurological research and drug development .

Antitumor Agents Development

It is utilized in the synthesis process that leads to antitumor agents, playing a role in cancer research and new drug discovery efforts .

Indole Derivatives Preparation

This chemical is used in regio-selective preparation of indole derivatives through a rhodium-catalyzed domino hydroformylation/indolization process. Indole derivatives are important in medicinal chemistry due to their biological activities .

Wittig Olefinations

It finds its application as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety. This reaction is valuable in organic synthesis for constructing complex molecular structures .

Stereoselective Formation of Substituted 1,3-Dioxolanes

The compound achieves stereoselective formation of substituted 1,3-dioxolanes through an assembly of three components: alkene, carboxylic acid, and silyl enol ether, involving a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate .

Mechanism of Action

The mechanism of action of 1,3-dioxolanes can vary depending on the structure of the substituents. Some 1,3-dioxolanes exhibit a broad spectrum of biological activities such as antifungal, antibacterial, antineoplastic, antiviral, anesthetic, and anticonvulsant ones .

Safety and Hazards

The safety and hazards associated with 1,3-dioxolanes can vary depending on the specific compound. It’s always important to refer to the safety data sheet (SDS) for the specific compound for information on handling, storage, and disposal .

Future Directions

Future research on 1,3-dioxolanes could focus on synthesizing new derivatives with potential biological activities. For example, 1,3-dioxolanes with different substituents that have ether or ester groups at 3 and 4 positions displayed significant bacterial and fungicidal activities against certain bacteria .

properties

IUPAC Name

1-(1,3-dioxolan-2-yl)-4,4-dimethylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,3)7-8(11)6-9-12-4-5-13-9/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSJHTNONJUKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237966
Record name 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one

CAS RN

1263366-01-3
Record name 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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